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Compound of Interest

Compound Name: 1-Boc-3,3-difluoropyrrolidine

Cat. No.: B065350

Disclaimer: This document provides a summary of expected spectroscopic data for 1-Boc-3,3-
difluoropyrrolidine (CAS 195447-25-7) based on established principles of chemical
spectroscopy and data from structurally related compounds. A complete set of verified,
experimental spectra for this specific molecule was not available in the public resources
reviewed. This guide is intended for research and informational purposes only.

Introduction

1-Boc-3,3-difluoropyrrolidine is a valuable fluorinated building block in medicinal chemistry
and drug discovery. The incorporation of a difluoromethyl group into the pyrrolidine scaffold can
significantly modulate key physicochemical properties such as lipophilicity, metabolic stability,
and basicity (pKa) of resulting drug candidates. As such, a thorough understanding of its
spectroscopic characteristics is essential for synthesis confirmation, quality control, and further
reaction monitoring.

This technical guide provides a detailed overview of the expected nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 1-Boc-3,3-difluoropyrrolidine. It
also includes generalized experimental protocols for data acquisition and a workflow for
chemical characterization.

Chemical Structure and Properties

o |[UPAC Name: tert-butyl 3,3-difluoropyrrolidine-1-carboxylate[1]
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Synonyms: N-Boc-3,3-difluoropyrrolidine[2]

CAS Number: 195447-25-7[1]

Molecular Formula: CoH1sF2NO2[1]

Molecular Weight: 207.22 g/mol [1]

Expected Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-Boc-3,3-
difluoropyrrolidine. These values are estimated based on the chemical structure and typical
ranges for the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected *H NMR Data (Solvent: CDCIs, 400-500 MHz)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Assighment Constant (J,
(5, ppm)
Hz)
~3.6-38 t 2H H-5 (N-CH>) J=7-8Hz
J=12-14 Hz
(triplet of triplets
~35-3.7 t 2H H-2 (N-CH2)
due to °F
coupling)
~22-24 m 2H H-4 (CH2-CF2) -
~1.47 s 9H Boc (-C(CHs)3) -

Table 2: Expected 3C NMR Data (Solvent: CDCls, 100-125 MHz)
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Chemical Shift (5,
ppm)

Multiplicity (due to
JC-F)

Assignment

Coupling Constant
(JC-F, Hz)

~154.5 s Carbonyl (Boc, C=0)

~124.0 t CFz 1JCF = 240-250 Hz
uaternary (Boc,

~80.0 s S(CH3)3) Y

~52.0 t C-2 (N-CH2) 3JCF = 3-5 Hz

~45.0 s C-5 (N-CH2)

~38.0 t C-4 (CH2-CF2) 2JCF = 20-25 Hz

~28.5 S Methyl (Boc, -CHs)

Table 3: Expected 1°F NMR Data (*H-decoupled, Solvent: CDCIs)

Chemical Shift (5,
ppm)

Multiplicity

Assignment

Coupling Constant
(J, Hz)

~-90to -110

CF2

3JFH = 12-14 Hz

Note: °F NMR shifts are referenced to CFCls. The chemical shift for geminal difluoroalkanes

can vary significantly based on the solvent and electronic environment.

Infrared (IR) Spectroscopy

Table 4: Expected IR Absorption Bands
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Wavenumber (cm~?) Intensity Assignment

~ 2975 - 2870 Medium C-H stretch (alkyl)

C=0 stretch (carbamate, Boc
~1690-1710 Strong

group)
] C-H bend (gem-dimethyl of
~ 1390 & 1365 Medium
Boc group)
~ 1160 - 1250 Strong C-O stretch (carbamate)
~ 1050 - 1150 Strong C-F stretch (gem-difluoro)

Mass Spectrometry (MS)

Table 5: Expected Mass Spectrometry Fragments (Electron lonization - EI)

m/z Value Possible Fragment lon

207 [M]* (Molecular lon)

151 [M - CaHs]* (Loss of isobutylene from Boc)
108 [M - Boc]* (Loss of the Boc group)

57 [CaHo]* (tert-butyl cation)

Note: Under Electrospray lonization (ESI), common adducts would be [M+H]* (m/z 208) and
[M+Na]* (m/z 230).

Experimental Protocols

The following sections describe generalized procedures for the synthesis and spectroscopic
characterization of 1-Boc-3,3-difluoropyrrolidine.

Synthesis Protocol: Deoxofluorination of 1-Boc-3-
pyrrolidinone
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A common route to 3,3-difluoropyrrolidines involves the deoxofluorination of the corresponding
ketone.

e Setup: To a dry flask under an inert atmosphere (Nitrogen or Argon), add 1-Boc-3-
pyrrolidinone (1 equivalent) and an appropriate anhydrous solvent such as dichloromethane
(DCM).

e Cooling: Cool the solution to 0 °C or -78 °C in an appropriate cooling bath.

o Reagent Addition: Slowly add a deoxofluorinating agent, such as diethylaminosulfur
trifluoride (DAST) or a safer alternative like Deoxo-Fluor® (bis(2-methoxyethyl)aminosulfur
trifluoride), (1.5-2.0 equivalents) dropwise to the stirred solution.

o Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).

e Quenching: Upon completion, carefully quench the reaction by slowly adding it to a saturated
agueous solution of sodium bicarbonate (NaHCOs) at 0 °C.

o Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

e Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous sodium
sulfate (NazSOa), filter, and concentrate the solvent under reduced pressure.

« Purification: Purify the resulting crude oil via flash column chromatography on silica gel using
a hexane/ethyl acetate gradient to yield 1-Boc-3,3-difluoropyrrolidine as a pure product.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal
standard.

 Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker
Avance series).

e 1H NMR: Acquire spectra with a standard pulse program. Data is typically reported including
chemical shift (&) in ppm, multiplicity (s = singlet, t = triplet, m = multiplet), integration, and
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coupling constants (J) in Hertz.

e 13C NMR: Acquire spectra using a proton-decoupled pulse program.

e 9F NMR: Acquire spectra using a standard proton-decoupled pulse program, with an
external reference standard such as CFCls.

IR Spectroscopy Protocol

o Sample Preparation: Apply a small drop of the neat oil directly onto the crystal of an
Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

 Instrumentation: Record the spectrum on an FTIR spectrometer (e.g., PerkinElmer Spectrum
series).

o Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm~1. The
spectrum is recorded in the range of 4000-600 cm~1. Wavenumbers (v) for significant
absorption peaks are reported in cm~1.

High-Resolution Mass Spectrometry (HRMS) Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent
like methanol or acetonitrile.

¢ Instrumentation: Analyze the sample using a time-of-flight (TOF) or Orbitrap mass
spectrometer equipped with an ESI source.

o Data Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion
mode. The calculated exact mass for the [M+H]* ion (CoH16F2NO2%) is compared to the
measured mass to confirm the elemental composition.

Visualization of Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a
target compound like 1-Boc-3,3-difluoropyrrolidine.
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General Workflow for Synthesis & Characterization
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Caption: Synthesis and Spectroscopic Characterization Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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difluoropyrrolidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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